molecular formula C14H19NO3 B12939785 Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate

Cat. No.: B12939785
M. Wt: 249.30 g/mol
InChI Key: FDKXYQLCKKQFKQ-UHFFFAOYSA-N
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Description

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate is an organic compound with the molecular formula C14H19NO3 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to a cyclopentyl ring with a hydroxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of benzyl (3-(carboxymethyl)cyclopentyl)carbamate.

    Reduction: Formation of benzyl (3-(aminomethyl)cyclopentyl)carbamate.

    Substitution: Formation of various substituted benzyl (3-(hydroxymethyl)cyclopentyl)carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Benzyl (hydroxymethyl)carbamate
  • Benzyl (3-(aminomethyl)cyclopentyl)carbamate

Uniqueness

Benzyl (3-(hydroxymethyl)cyclopentyl)carbamate is unique due to the presence of the hydroxymethyl group on the cyclopentyl ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-9-12-6-7-13(8-12)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXYQLCKKQFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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